Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I)
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Overview
Description
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is a complex organometallic compound with the molecular formula C18H30Ir2O2. It is commonly used as a catalyst in various organic synthesis reactions, particularly in the preparation of heteroaryl fused indole ring systems and borylation and Suzuki-Miyaura coupling reactions . The compound is known for its pale yellow to yellow crystalline powder form and is sensitive to light, air, and moisture .
Preparation Methods
The synthesis of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) typically involves the reaction of [Ir(cod)Cl]2 with methanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The steps are as follows :
- Dissolve [Ir(cod)Cl]2 (1.49 mmol) in degassed methanol (100 mL).
- Add potassium hydroxide (0.167 g, 2.98 mmol) to the suspension.
- Stir the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into degassed water (200 mL).
- Filter the resulting pale yellow solid and wash with degassed water (50 mL).
- Dry the pale yellow solid in a vacuum desiccator over P2O5 for 2 days.
Chemical Reactions Analysis
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) undergoes several types of chemical reactions, primarily serving as a catalyst in various organic transformations. Some of the notable reactions include :
C-H Activation: It is a powerful catalyst for C-H activation reactions, enabling the formation of phenols from arenes.
Borylation: It facilitates the borylation of aromatic compounds, which is a crucial step in the synthesis of various organic molecules.
Suzuki-Miyaura Coupling: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Ortho-Silylation: It catalyzes the ortho-silylation of aryl ketone, benzaldehyde, and benzyl alcohol derivatives.
Scientific Research Applications
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science :
Catalysis: It is extensively used as a catalyst in organic synthesis, including C-H activation, borylation, and Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: It is employed in the synthesis of heteroaryl fused indole ring systems, which are important in the development of pharmaceutical compounds.
Materials Science: It is used in the preparation of advanced materials through various catalytic processes.
Mechanism of Action
The mechanism of action of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) primarily involves its role as a catalyst in facilitating various organic reactions. The compound activates C-H bonds in aromatic compounds, enabling their functionalization through processes such as borylation and silylation . The iridium centers in the compound play a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions.
Comparison with Similar Compounds
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is unique due to its high catalytic activity and selectivity in C-H activation reactions. Similar compounds include :
Di-μ-chlorobis(1,5-cyclooctadiene)diiridium (I): Another iridium-based catalyst used in similar reactions but with different reactivity and selectivity.
(Acetylacetonato)(1,5-cyclooctadiene)iridium (I): Used in various catalytic processes but differs in its ligand environment and catalytic properties.
Iridium (III) Chloride: A commonly used iridium compound in catalysis with different applications and reactivity compared to Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I).
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCGUKVRJZKEQ-MIXQCLKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Ir2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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